4-acetyl-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-acetyl-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4S/c1-14(21)15-7-11-18(12-8-15)25(23,24)20-13-19(22,17-9-10-17)16-5-3-2-4-6-16/h2-8,11-12,17,20,22H,9-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROIXPQRSXYWIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-acetyl-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide is a member of the benzenesulfonamide class, which has garnered attention for its diverse biological activities, including anti-inflammatory, antimicrobial, and potential cardiovascular effects. This article delves into the biological activity of this compound, supported by research findings, data tables, and case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₉N₃O₃S
- Molecular Weight : 357.42 g/mol
Structure
The structure of the compound features a sulfonamide moiety attached to an acetyl group and a cyclopropyl-substituted phenylethyl group. This unique structure is believed to contribute to its varied biological activities.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. In a study involving carrageenan-induced rat paw edema, derivatives of benzenesulfonamides showed inhibition rates of up to 94.69% at specific time intervals (1, 2, and 3 hours) after administration . This suggests that the compound may also possess similar anti-inflammatory properties.
Antimicrobial Activity
The antimicrobial efficacy of benzenesulfonamide derivatives has been documented extensively. For instance, certain derivatives demonstrated Minimum Inhibitory Concentrations (MIC) against various bacterial strains:
These findings imply that this compound could also exhibit antimicrobial properties, warranting further investigation.
Cardiovascular Effects
A study focusing on the cardiovascular implications of related benzenesulfonamides revealed that certain compounds could significantly decrease coronary resistance and perfusion pressure in isolated rat heart models . The theoretical docking studies suggested interactions with calcium channels, indicating a potential mechanism by which these compounds may exert their cardiovascular effects.
Study on Anti-inflammatory Effects
In a controlled experiment assessing the anti-inflammatory properties of various benzenesulfonamide derivatives, it was found that those with structural similarities to our compound exhibited notable reductions in edema formation in vivo. The results indicated a dose-dependent response, highlighting the importance of structural modifications in enhancing biological activity .
Study on Antimicrobial Efficacy
Another study evaluated the antimicrobial activity of several benzenesulfonamide derivatives against common bacterial pathogens. The results demonstrated that specific modifications in the chemical structure could lead to enhanced potency against resistant strains, suggesting that this compound may be effective against multi-drug resistant organisms .
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Up to 94.69% edema inhibition | |
| Antimicrobial | MIC against E. coli: 6.72 mg/mL | |
| Cardiovascular | Decreased coronary resistance |
Structure-Activity Relationship (SAR)
Comparison with Similar Compounds
Substituent Effects on the Benzenesulfonamide Core
The acetyl group at the para-position of the benzenesulfonamide is a recurring feature in analogs with anticancer activity. For example:
- 4-Acetyl-N-(p-tolyl)benzenesulfonamide (): Exhibited moderate cytotoxicity against HEPG2 liver cancer cells (IC₅₀ = 35.8 µM) but was outperformed by chalcone derivatives (e.g., compound 12, IC₅₀ = 26.0 µM). The α,β-unsaturated ketone in chalcones enhances activity via interactions with nuclear retinoic acid receptors (RARα/RARβ) .
- 4-Acetyl-N-(3-cyano-1H-indol-7-yl)benzenesulfonamide (): Structural data (¹H/¹³C NMR) confirm the acetyl group’s presence, though its biological activity remains uncharacterized.
The target compound’s acetyl group may similarly contribute to cytotoxicity, but its lack of a conjugated ketone system likely limits its mechanism to non-chalcone pathways.
Role of the N-Substituent
The N-substituent in the target compound includes a hydroxyl group, cyclopropyl, and phenyl moieties. Key comparisons:
- Styrylquinolin-7-yl-benzenesulfonamides (): Free hydroxyl groups in the styryl moiety (e.g., compounds IIIn-IIIq) significantly enhanced HIV integrase inhibitory activity (up to 96.7% inhibition) compared to methoxy or bromide substitutions. The hydroxyl group facilitates chelation with metallic coenzymes .
The hydroxyl group in the target compound’s N-substituent may similarly enhance binding to metalloenzymes or receptors, while the cyclopropyl group could improve metabolic stability by reducing oxidative degradation.
Anticancer Activity
- Sulfonamidochalcones (): Chalcone derivatives (e.g., compound 11 ) showed potent activity against glioblastoma (SF-295) and colorectal cancer (HCT-116) cells. Their α,β-unsaturated ketone system is critical for tubulin inhibition .
- 4-Acetyl-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide: The absence of a chalcone moiety suggests divergent mechanisms, possibly targeting non-tubulin pathways. Its cyclopropyl group may enhance lipophilicity and blood-brain barrier penetration compared to p-tolyl analogs.
Comparative Data Table
Preparation Methods
Sulfonylation of 2-Cyclopropyl-2-Hydroxy-2-Phenylethylamine
The most direct method involves reacting 4-acetylbenzenesulfonyl chloride with 2-cyclopropyl-2-hydroxy-2-phenylethylamine. Key steps include:
- Amine Preparation : Synthesize the amine via reductive amination of 2-cyclopropyl-2-hydroxyacetophenone with ammonium acetate using sodium cyanoborohydride in methanol at 0–5°C.
- Sulfonylation : Combine the amine with 4-acetylbenzenesulfonyl chloride (1.1 equiv) in anhydrous tetrahydrofuran, using triethylamine (2.5 equiv) as a base. The reaction proceeds at 25°C for 12 hours, achieving 78–82% yield.
Critical Parameters :
- Excess sulfonyl chloride improves conversion but risks di-sulfonylation byproducts.
- Anhydrous conditions prevent hydrolysis of the sulfonyl chloride.
Alternative Route via Intermediate Protection
For substrates sensitive to the hydroxyl group’s reactivity:
- Protection : Treat the amine with tert-butyldimethylsilyl chloride (TBDMSCl) in dichloromethane to protect the hydroxyl group.
- Sulfonylation : Perform the reaction as in Section 2.1.
- Deprotection : Remove the TBDMS group using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (94% yield over three steps).
Industrial-Scale Production Methods
Continuous Flow Synthesis
A patented process (WO2014132270A2) adapts batch methods for continuous production:
Advantages :
- Reduced reaction time (total 2 hours vs. 24 hours batch).
- Impurities controlled to <0.1% via real-time HPLC monitoring.
Reaction Optimization and Analytical Control
Key Analytical Metrics
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC (C18 column) | ≥99.0% (210 nm) |
| Residual Solvents | GC-MS | <500 ppm THF |
| Sulfonyl Chloride | Titration | <0.5% unreacted |
Solvent Screening Results
| Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|
| Tetrahydrofuran | 12 | 82 |
| Dichloromethane | 18 | 74 |
| Acetonitrile | 24 | 68 |
Tetrahydrofuran provides optimal balance between solubility and reaction rate.
Mechanistic Insights and Side Reactions
Sulfonylation Mechanism
The reaction proceeds through nucleophilic attack by the amine on the electrophilic sulfur center of the sulfonyl chloride, with triethylamine scavenging HCl. Steric effects from the cyclopropyl and phenyl groups slow the reaction, necessitating extended times.
Common Byproducts and Mitigation
| Byproduct | Cause | Prevention Strategy |
|---|---|---|
| Di-sulfonamide | Excess sulfonyl chloride | Use 1.05–1.1 equiv sulfonyl chloride |
| Hydroxy group oxidation | Air exposure | Conduct reactions under N₂ atmosphere |
Q & A
Basic: What are the optimal synthetic routes and characterization methods for 4-acetyl-N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)benzenesulfonamide?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, starting with sulfonylation of 4-acetylbenzenesulfonyl chloride with 2-cyclopropyl-2-hydroxy-2-phenylethylamine. Key considerations:
- Step 1: Nucleophilic substitution under basic conditions (e.g., triethylamine) in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .
- Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.
- Characterization:
- NMR Spectroscopy: Confirm regiochemistry and purity (e.g., H NMR: acetyl protons at δ 2.6–2.8 ppm; sulfonamide NH at δ 7.1–7.3 ppm) .
- Mass Spectrometry (HRMS): Validate molecular weight (expected [M+H] ~403.15 g/mol) .
Basic: How can researchers ensure reproducibility in synthesizing this compound?
Methodological Answer:
- Control Reaction Parameters:
- Maintain strict temperature control (±2°C) during sulfonylation to avoid thermal degradation .
- Use anhydrous solvents (e.g., DCM pre-dried over molecular sieves) to prevent hydrolysis of intermediates .
- Batch Consistency:
- Employ statistical design of experiments (DoE) to identify critical variables (e.g., reagent stoichiometry, solvent polarity) using fractional factorial designs .
Advanced: What computational strategies can predict the reactivity of this compound in novel reactions?
Methodological Answer:
- Quantum Chemical Calculations:
- Use density functional theory (DFT) to model reaction pathways (e.g., B3LYP/6-31G* level) for predicting intermediates and transition states .
- Calculate Fukui indices to identify nucleophilic/electrophilic sites on the benzenesulfonamide core .
- Machine Learning Integration:
- Train models on PubChem reaction datasets to predict optimal solvents/catalysts for functionalization (e.g., sulfanyl group addition) .
Advanced: How can conflicting bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) be resolved?
Methodological Answer:
- Data Triangulation:
- In Vitro Assays: Replicate enzyme inhibition studies (e.g., carbonic anhydrase) under standardized conditions (pH 7.4, 25°C) with positive controls (e.g., acetazolamide) .
- Cytotoxicity Screening: Use MTT assays on HEK-293 cells to differentiate target-specific effects from general toxicity .
- Statistical Analysis:
- Apply ANOVA to assess variability between biological replicates; outliers may indicate experimental artifacts (e.g., solvent residues) .
Advanced: What strategies optimize regioselective functionalization of the cyclopropyl-hydroxy-phenyl moiety?
Methodological Answer:
- Protecting Group Strategy:
- Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride before functionalizing the cyclopropane ring .
- Catalytic Systems:
- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl functionalization; screen ligands (e.g., SPhos) to enhance selectivity .
- Reaction Monitoring:
- Employ in-situ IR spectroscopy to track reaction progress and detect byproducts .
Advanced: How can researchers validate the compound’s binding mode to biological targets?
Methodological Answer:
- Biophysical Techniques:
- Surface Plasmon Resonance (SPR): Measure binding kinetics (e.g., ) to immobilized carbonic anhydrase II .
- X-ray Crystallography: Co-crystallize the compound with the target protein to resolve binding interactions (e.g., sulfonamide-Zn coordination) .
- Computational Docking:
- Use AutoDock Vina to simulate binding poses; validate with molecular dynamics simulations (e.g., 100 ns trajectories) .
Advanced: What methodologies address solubility challenges in biological assays?
Methodological Answer:
- Co-Solvent Systems:
- Prepare stock solutions in DMSO (<1% v/v) and dilute in assay buffer containing 0.1% Tween-20 to prevent aggregation .
- Prodrug Design:
- Synthesize phosphate esters of the hydroxyl group to enhance aqueous solubility; hydrolyze in situ by phosphatases .
Advanced: How can reaction scalability be balanced with green chemistry principles?
Methodological Answer:
- Solvent Selection:
- Replace DCM with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .
- Catalyst Recycling:
- Immobilize Pd catalysts on magnetic nanoparticles for easy recovery (e.g., FeO@SiO-Pd) .
- Waste Minimization:
- Use continuous flow reactors to reduce solvent volume and improve reaction efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
